1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]-
Overview
Description
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- is a chemical compound with the molecular formula C22H39NO2 and a molecular weight of 349.55 g/mol . This compound is known for its unique structure, which includes an amino group and a long alkyl chain, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- involves several steps. One common method includes the reaction of 1,3-propanediol with an appropriate amine and an alkyl halide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Chemical Reactions Analysis
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: This compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The long alkyl chain can interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- can be compared with other similar compounds such as:
2-Amino-2-ethyl-1,3-propanediol: This compound has a shorter alkyl chain and different chemical properties.
2-Amino-2-methyl-1,3-propanediol: This compound has a methyl group instead of an undecyl group, leading to different reactivity and applications. The uniqueness of 1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
2-amino-2-[2-(4-undecylphenyl)ethyl]propane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-20-12-14-21(15-13-20)16-17-22(23,18-24)19-25/h12-15,24-25H,2-11,16-19,23H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGWVODZJQOCQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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